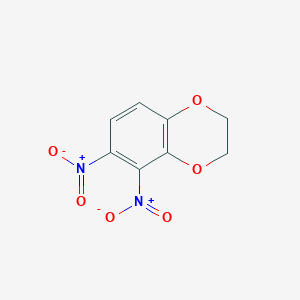

5,6-Dinitro-2,3-dihydro-1,4-benzodioxine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dinitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c11-9(12)5-1-2-6-8(7(5)10(13)14)16-4-3-15-6/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISZIDGSNBVSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dinitro 2,3 Dihydro 1,4 Benzodioxine

Established Synthetic Pathways from Precursor Molecules

Nitration Reactions of Dihydro-1,4-benzodioxine Derivatives

The synthesis of nitro-substituted dihydro-1,4-benzodioxine derivatives is predominantly achieved through electrophilic aromatic substitution, specifically nitration. The standard method for nitration involves the use of a mixed acid solution, typically consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring of the dihydro-1,4-benzodioxine moiety.

The ether oxygens of the dioxine ring are activating groups and direct incoming electrophiles to the ortho and para positions. In the case of 2,3-dihydro-1,4-benzodioxine, this corresponds to the 6 and 7 positions. Consequently, direct dinitration of 2,3-dihydro-1,4-benzodioxine with a mixture of sulfuric and nitric acids has been reported to yield 6,7-dinitro-2,3-dihydro-1,4-benzodioxine. This inherent regioselectivity makes the direct synthesis of the 5,6-dinitro isomer challenging.

A more plausible, though less commonly documented, pathway to 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine involves starting with a pre-substituted benzene derivative, such as a suitably substituted catechol. For instance, the synthesis of 5-nitro and 8-nitro-1,4-benzodioxane-2-carboxylates has been achieved through the condensation of 3-nitrocatechol with methyl 2,3-dibromopropionate. mdpi.com This suggests a potential synthetic route for this compound could begin with a dinitrocatechol precursor, followed by the cyclization to form the dioxine ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted isomers and byproducts. Key parameters that can be adjusted include the ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time.

For nitration reactions, controlling the temperature is critical. Lower temperatures generally favor mono-nitration and can help in controlling the exothermic nature of the reaction. For dinitration, higher temperatures or more forcing conditions may be necessary, but this also increases the risk of side reactions and decomposition.

Table 1: General Parameters for Optimization of Aromatic Nitration

| Parameter | Effect on Reaction | Considerations for Selectivity |

| Temperature | Higher temperatures increase reaction rate but can lead to over-nitration and side products. | Lower temperatures may favor specific isomers in kinetically controlled reactions. |

| Acid Ratio (HNO₃/H₂SO₄) | Affects the concentration of the nitronium ion (NO₂⁺). | Can influence the regioselectivity of the nitration. |

| Reaction Time | Longer reaction times can lead to higher conversion but also increase the risk of byproduct formation. | Monitoring the reaction progress is crucial to stop it at the optimal point. |

| Substrate Concentration | Can influence the reaction rate. | Higher concentrations may lead to increased intermolecular side reactions. |

Novel Approaches to Dinitro-1,4-benzodioxine Synthesis

Green Chemistry Principles in Synthetic Route Design

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For nitration reactions, this often involves moving away from the use of corrosive and hazardous mixed acids. Alternative "green" nitrating agents and conditions are being explored.

One approach is the use of solid acid catalysts, which can replace liquid acids like sulfuric acid, making the process cleaner and the catalyst recyclable. Another strategy involves using milder nitrating agents, such as metal nitrates or nitrogen oxides in conjunction with a catalyst, which can offer better selectivity and milder reaction conditions. Photochemical nitration has also been investigated as a green alternative, utilizing UV radiation to initiate the reaction under ambient conditions. researchgate.net While these methods have been applied to various aromatic compounds, their specific application to the synthesis of this compound has not been extensively reported.

Catalytic Methodologies for Selective Dinitration

Catalytic methods offer the potential for improved selectivity in nitration reactions. The use of zeolites and other solid acid catalysts can provide shape-selective catalysis, where the formation of certain isomers is favored due to the catalyst's porous structure. frontiersin.org For instance, high activity and para-selectivity in the nitration of some aromatic compounds have been achieved using zeolite beta. frontiersin.org

Metal-catalyzed nitration reactions are also an area of active research. Various metal salts can be used to promote nitration with improved regioselectivity. scirp.org These methods often operate under milder conditions than traditional mixed-acid nitration. The development of a catalytic system that could direct nitration to the 5 and 6 positions of the dihydro-1,4-benzodioxine ring would be a significant advancement in the synthesis of this specific isomer.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the desired dinitro-isomer from the reaction mixture is a critical step. Given that the direct nitration of 2,3-dihydro-1,4-benzodioxine is likely to produce a mixture of isomers, primarily the 6,7-dinitro derivative, an effective separation technique is essential.

Column chromatography is a common method for separating isomers of organic compounds. A silica (B1680970) gel stationary phase with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate compounds based on their polarity. The different dinitro-isomers of dihydro-1,4-benzodioxine would likely have slightly different polarities, allowing for their separation by this technique.

Recrystallization is another powerful purification technique. This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound can crystallize out in a pure form, leaving impurities behind in the solution. The choice of solvent is crucial for successful recrystallization.

For the related compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine, recrystallization from acetone (B3395972) has been reported as a successful purification method. This suggests that acetone or other polar organic solvents could be suitable for the recrystallization of dinitro-derivatives as well.

Table 2: Common Purification Techniques for Nitrated Aromatic Compounds

| Technique | Principle | Application to Dinitro-1,4-benzodioxine Isomers |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Effective for separating isomers with different polarities. |

| Recrystallization | Purification based on differences in solubility. | Can be highly effective for obtaining a pure crystalline product if a suitable solvent is found. |

| Thin-Layer Chromatography (TLC) | Used for monitoring reaction progress and for preliminary separation analysis. | Helps in identifying the different isomers present in the reaction mixture and in optimizing the conditions for column chromatography. |

Analysis of Synthetic By-products and Impurities

The synthesis of this compound, primarily achieved through the nitration of 2,3-dihydro-1,4-benzodioxine, is susceptible to the formation of various by-products and impurities. The nature and quantity of these undesired compounds are influenced by the specific reaction conditions, including the nitrating agent, temperature, and reaction time. A thorough analysis of these by-products is crucial for ensuring the purity of the final product and for optimizing the synthetic protocol.

The primary categories of by-products and impurities encountered in the synthesis of this compound are positional isomers, products of over-nitration, and residual starting materials or intermediates.

Positional Isomers:

The electrophilic nitration of the benzene ring of 2,3-dihydro-1,4-benzodioxine can result in the formation of several dinitro positional isomers. The directing effects of the dioxino ring substituent influence the regioselectivity of the nitration. While the 5,6-dinitro isomer is the target compound, other isomers are invariably formed. For instance, the nitration of a substituted 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) has been shown to yield a mixture of 7-nitro and 8-nitro derivatives, highlighting the potential for the formation of various positional isomers during the nitration of the unsubstituted ring system as well. nih.gov

The potential dinitro positional isomers that can be formed as by-products include:

6,7-Dinitro-2,3-dihydro-1,4-benzodioxine

5,7-Dinitro-2,3-dihydro-1,4-benzodioxine

5,8-Dinitro-2,3-dihydro-1,4-benzodioxine

The relative abundance of these isomers is dependent on the precise reaction conditions employed.

Over-nitration Products:

Under forcing reaction conditions, such as high concentrations of the nitrating agent or elevated temperatures, the 2,3-dihydro-1,4-benzodioxine ring can undergo further nitration beyond the dinitro stage. This leads to the formation of tri- and even tetra-nitro derivatives. The presence of these highly nitrated compounds can complicate the purification process and impact the properties of the final product.

Impurities from Starting Materials and Intermediates:

The purity of the starting material, 2,3-dihydro-1,4-benzodioxine, is critical. Any impurities present in the starting material may be carried through the synthesis or react to form additional by-products. Incomplete nitration can also result in the presence of mono-nitro intermediates, such as 5-Nitro-2,3-dihydro-1,4-benzodioxine and 6-Nitro-2,3-dihydro-1,4-benzodioxine, in the final product mixture.

Analytical Characterization:

The identification and quantification of these by-products and impurities are typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often employed for the separation of the various isomers and nitrated products. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are then used for the definitive identification of the separated components.

The following table summarizes the potential by-products and impurities in the synthesis of this compound.

| Compound Name | Molecular Formula | Likely Origin |

| 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine | C₈H₆N₂O₆ | Positional Isomer |

| 5,7-Dinitro-2,3-dihydro-1,4-benzodioxine | C₈H₆N₂O₆ | Positional Isomer |

| 5,8-Dinitro-2,3-dihydro-1,4-benzodioxine | C₈H₆N₂O₆ | Positional Isomer |

| Trinitro-2,3-dihydro-1,4-benzodioxine | C₈H₅N₃O₈ | Over-nitration Product |

| Tetranitro-2,3-dihydro-1,4-benzodioxine | C₈H₄N₄O₁₀ | Over-nitration Product |

| 5-Nitro-2,3-dihydro-1,4-benzodioxine | C₈H₇NO₄ | Incomplete Reaction |

| 6-Nitro-2,3-dihydro-1,4-benzodioxine | C₈H₇NO₄ | Incomplete Reaction |

| 2,3-dihydro-1,4-benzodioxine | C₈H₈O₂ | Unreacted Starting Material |

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

The two nitro groups on the benzene (B151609) ring are powerful deactivating groups for electrophilic aromatic substitution (EAS). By withdrawing electron density through both inductive and resonance effects, they make the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles. However, under forcing conditions, further substitution can be achieved.

Despite the strong deactivation, 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine can undergo further nitration to yield polynitrated products. The synthesis of highly nitrated benzodioxine derivatives is of interest in the field of high-energy-density materials. For instance, the related compound 6,7-dinitro-1,4-benzodioxane can be nitrated to produce 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD). nih.gov This transformation requires aggressive nitrating agents and harsh reaction conditions to overcome the deactivated nature of the starting material. nih.gov

A typical procedure involves a mixture of fuming nitric acid and fuming sulfuric acid (oleum), which generates the highly reactive nitronium ion (NO₂⁺) in high concentration. nih.gov The reaction often requires elevated temperatures to proceed at a reasonable rate. nih.gov

Table 1: Synthesis of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

The mechanism for electrophilic aromatic nitration proceeds through a two-step process involving the initial attack of the electrophile (NO₂⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma-complex (or benzenonium ion). nih.govtsijournals.com The formation of this complex is typically the slow, rate-determining step. nih.gov In the second, faster step, a proton is removed from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. tsijournals.com

In this compound, the existing nitro groups are meta-directors. Therefore, they direct incoming electrophiles to the positions meta to themselves. For the 5,6-dinitro substitution pattern, the available positions are C7 and C8. Both of these positions are meta to one of the nitro groups (C7 is meta to the C5-NO₂; C8 is meta to the C6-NO₂). Consequently, further nitration is expected to occur at these two remaining sites on the aromatic ring, leading to the formation of a tetranitro derivative, as demonstrated by the synthesis of TNBD from a related dinitro isomer. nih.gov

Studies on the dinitration of structurally similar 1,2-dialkoxybenzenes show that the reaction mechanism may involve a single electron transfer (SET) process. researchgate.net The regioselectivity in these cases can be determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic system. researchgate.netscielo.br While the strong deactivation by the two nitro groups in this compound makes the SET pathway less favorable than in activated systems, the fundamental principles of orbital interactions and the stability of the sigma-complex intermediate govern the regiochemical outcome. researchgate.net

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This is the mirror opposite of electrophilic substitution, where the aromatic ring is attacked by a nucleophile instead of an electrophile.

The presence of strong electron-withdrawing nitro groups is crucial for activating an aromatic ring towards SNAᵣ. For the reaction to proceed efficiently, the withdrawing group must be positioned ortho or para to a suitable leaving group. In this compound, a nitro group itself can potentially act as the leaving group, a reaction that is possible though less common than displacement of a halide. The two nitro groups significantly enhance the molecule's reactivity toward nucleophiles.

The generally accepted mechanism for SNAᵣ is a two-step addition-elimination process.

Addition: A strong nucleophile attacks the carbon atom bearing a nitro group, breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the other nitro group, which stabilizes the intermediate.

Elimination: The leaving group (in this case, the nitrite (B80452) ion, NO₂⁻) is expelled, and the aromaticity of the ring is restored.

This reactivity makes the compound a precursor for synthesizing various derivatives by reacting it with nucleophiles such as alkoxides, amines, or thiolates.

The 2,3-dihydro-1,4-dioxine portion of the molecule consists of a saturated heterocyclic ring. The C-H bonds of the ethylene (B1197577) bridge (-CH₂-CH₂) are generally not susceptible to nucleophilic attack unless a suitable leaving group is present. Direct nucleophilic substitution on the saturated carbons of the dioxine ring is not a common transformation pathway.

However, the carbon atoms adjacent to the ring oxygens (C2 and C3) are analogous to benzylic positions and can exhibit enhanced reactivity under certain conditions, primarily involving radical or oxidative pathways rather than nucleophilic substitution. For example, oxidation of the 1,4-benzodioxane (B1196944) ring system at these positions can occur. Related 1,3-benzodioxane derivatives have been shown to undergo oxidation with reagents like chromic acid to yield the corresponding 4-keto derivatives.

Reduction Reactions of Nitro Groups

The nitro groups of this compound can be readily reduced to various other nitrogen-containing functional groups, most commonly primary amines. This transformation is a cornerstone in the synthesis of many derivatives, as the resulting amino groups can be further functionalized. A wide array of reducing agents and methods can be employed, allowing for selective or complete reduction.

The complete reduction of both nitro groups yields 5,6-diamino-2,3-dihydro-1,4-benzodioxine. This ortho-diamine is a valuable intermediate for the synthesis of heterocyclic systems, such as benzotriazoles. Common methods for this full reduction include catalytic hydrogenation or the use of dissolving metals in acid.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Method | Product | Notes | References |

|---|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) | Amine (-NH₂) | A widely used, clean, and efficient method. | |

| Iron (Fe) in acidic media (e.g., HCl, Acetic Acid) | Amine (-NH₂) | A classical and cost-effective method used on an industrial scale. | |

| Tin(II) Chloride (SnCl₂) in acidic media | Amine (-NH₂) | A common laboratory method for reducing nitroarenes. | |

| Zinc (Zn) in aqueous Ammonium (B1175870) Chloride (NH₄Cl) | Hydroxylamine (B1172632) (-NHOH) | Provides a method for partial reduction to the hydroxylamine oxidation state. | |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | Useful for certain substrates. |

Selective reduction of one of the two nitro groups is also possible, yielding 5-amino-6-nitro-2,3-dihydro-1,4-benzodioxine or its 6-amino-5-nitro isomer. Such chemoselectivity can often be achieved by careful choice of reagents and reaction conditions. For example, sodium polysulfide is known to selectively reduce one nitro group in certain dinitro compounds. The regioselectivity of such a reduction would likely be influenced by steric factors and the electronic environment of each nitro group.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) |

| 6,7-dinitro-1,4-benzodioxane |

| 1,2-dialkoxybenzene |

| 5,6-diamino-2,3-dihydro-1,4-benzodioxine |

| 5-amino-6-nitro-2,3-dihydro-1,4-benzodioxine |

| 6-amino-5-nitro-2,3-dihydro-1,4-benzodioxine |

| 1,3-benzodioxane |

Formation of Amino Derivatives

The most common transformation of aromatic nitro compounds is their reduction to the corresponding amino derivatives (anilines). wikipedia.org For this compound, this involves the conversion of both nitro groups to amino groups, yielding 5,6-diamino-2,3-dihydro-1,4-benzodioxine. This conversion can be achieved through several established methods, with catalytic hydrogenation being a prominent technique. wikipedia.orgnih.gov

The reduction of nitroaromatics is a foundational process in industrial chemistry. wikipedia.org Various reagents and catalytic systems are effective for this transformation, as detailed in the table below.

Table 1: Common Methods for the Reduction of Aromatic Nitro Compounds to Amines

| Method | Reagents/Catalyst | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | A widely used and efficient method in organic synthesis. wikipedia.orgnih.gov |

| Metal-Acid Reduction | Fe, Sn, or Zn in acidic media (e.g., HCl) | A classic and cost-effective method for nitro group reduction. wikipedia.org |

| Sulfide/Hydrosulfite Reduction | Sodium sulfide, sodium hydrosulfite | Useful for selective reductions in polynitro compounds. wikipedia.org |

In analogous systems, such as derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), amino derivatives have been successfully synthesized using catalytic hydrogenation conditions. nih.gov

Controlled Reduction for Partial Deoxygenation

Controlled reduction allows for the formation of intermediates between the nitro and amino states or the selective reduction of one nitro group in a polynitrated compound.

Reduction to Intermediates: Partial reduction of the nitro groups can yield intermediates such as hydroxylamines. Specific reagents are employed to halt the reduction at this intermediate stage. Methods for transforming aryl nitro compounds into aryl hydroxylamines include the use of Raney nickel with hydrazine (B178648) at low temperatures (0-10 °C) or zinc metal in an aqueous solution of ammonium chloride. wikipedia.org

Selective Reduction of One Nitro Group: In polynitro compounds, it is often possible to selectively reduce one nitro group while leaving others intact. The selectivity is governed by electronic and steric factors. echemi.comstackexchange.com For aromatic rings containing alkoxy groups, the nitro group positioned ortho to the activating group is typically reduced preferentially. echemi.comstackexchange.com In this compound, both the 5- and 6-nitro groups are ortho to the ether oxygens of the dioxine ring. In such cases where multiple groups are activated, the least sterically hindered nitro group is generally the one that is reduced. echemi.comstackexchange.com This suggests that a controlled reduction could potentially favor the formation of 5-amino-6-nitro-2,3-dihydro-1,4-benzodioxine or 6-amino-5-nitro-2,3-dihydro-1,4-benzodioxine.

Stability Studies Relevant to Chemical Handling and Storage

The stability of a chemical compound is critical for its safe handling, storage, and application. Studies on analogous compounds indicate that the nitro-benzodioxine framework possesses considerable stability.

Chemical Stability Assessment

Aromatic polynitro derivatives are a significant class of high-energy materials, where chemical and thermal stability are paramount properties. nih.gov The 1,4-benzodioxane structure itself is noted for its high chemical and thermal stability. nih.gov Research on the closely related compound 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) has shown it to be a very chemically stable molecule. nih.gov It can withstand short-term exposure to concentrated sulfuric acid at 100 °C and boiling fuming nitric acid. nih.gov Preliminary results indicate that TNBD can be stored under normal conditions for as long as 20 years without showing signs of degradation. nih.gov This high level of stability is attributed to the stabilizing effect of the fused dioxan ring. nih.gov

In contrast, many other highly nitrated benzene compounds suffer from lower chemical stability. nih.gov For instance, hexanitrobenzene (B172732) is known to be sensitive and can hydrolyze easily. nih.gov The primary decomposition pathway for many nitroaromatic heterocyclic compounds at high temperatures is the cleavage of the C–NO2 bond. nih.govresearchgate.net

Table 2: Comparative Stability of Polynitro Aromatic Compounds

| Compound | Stability Characteristics | Reference |

|---|---|---|

| 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) | High chemical and thermal stability; stable in strong acids and during long-term storage. | nih.gov |

| Hexanitrobenzene (HNB) | Lower chemical stability; easily hydrolyzes when exposed to humidity. | nih.gov |

Photochemical Transformation Pathways

The study of how a molecule is transformed by the absorption of light is crucial for understanding its environmental fate and storage requirements. While light is known to influence the kinetics of reactions for some nitroaromatic compounds, specific photochemical transformation pathways for this compound are not well-documented in the available scientific literature. nih.gov The photolysis of different heterocyclic systems, such as benzotriazoles, has been studied, but these pathways are not directly applicable to the benzodioxine structure. researchgate.net Therefore, the behavior of this compound upon exposure to ultraviolet or visible light remains an area that requires further investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide |

| 5,6-diamino-2,3-dihydro-1,4-benzodioxine |

| 5-amino-6-nitro-2,3-dihydro-1,4-benzodioxine |

| 6-amino-5-nitro-2,3-dihydro-1,4-benzodioxine |

| 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) |

| Hexanitrobenzene (HNB) |

| 1,2,3,4-Tetranitrobenzene |

| 5,7-Dinitrobenzotriazole (DBT) |

| Nitrobenzene (B124822) |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search for scientific literature and spectroscopic data, detailed experimental findings for the structural and spectroscopic elucidation of the specific chemical compound This compound are not available.

The requested in-depth analysis, which includes:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HMQC, HMBC) data for this compound could not be located. While spectroscopic information exists for related compounds, such as other nitro-substituted benzodioxane derivatives, these are not directly applicable due to differences in molecular structure and symmetry which would lead to distinct spectral patterns.

Vibrational Spectroscopy: Similarly, specific Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound were not found in the available resources.

Without access to primary research data or published characterization studies for this particular molecule, it is not possible to generate a scientifically accurate and thorough article that adheres to the specific requirements of the requested outline. The generation of speculative data would compromise the integrity and factual basis of the content. Further experimental research and publication on the synthesis and characterization of this compound are required for a detailed spectroscopic analysis.

Spectroscopic and Structural Elucidation Studies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine, both high-resolution mass spectrometry and gas chromatography-mass spectrometry would provide critical data.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound (C₈H₆N₂O₆), the expected monoisotopic mass would be calculated and compared to the experimental value, which HRMS can measure with high accuracy. This technique helps to confirm the elemental composition and provides strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum offers further structural insights, with potential cleavages including the loss of nitro groups (NO₂) or fragmentation of the dioxine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of a compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. The separated components are then analyzed by a mass spectrometer. This allows for the identification of any by-products or residual starting materials from the synthesis of this compound, ensuring the purity of the sample for further analyses.

X-ray Crystallography for Solid-State Structural Determination

A key aspect of X-ray crystallographic analysis is the examination of how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the nitro groups could potentially participate in various intermolecular interactions, influencing the crystal packing and the physical properties of the solid. Studies on similar molecules have revealed that weak intermolecular forces like C-H···O and C-H···π contacts can play a significant role in the crystal structure. nih.gov

X-ray crystallography would also reveal the conformation of the six-membered dioxine ring. In related 2,3-dihydro-1,4-benzodioxine structures, the dioxine ring typically adopts a non-planar conformation, often a half-chair or a screw-boat conformation. The specific conformation is influenced by the substituents on the benzene (B151609) ring and the packing forces within the crystal. For instance, in a related dithiine analog, the heterocyclic ring was found to be non-planar to reduce angle strain. nih.gov A detailed analysis of the torsion angles within the dioxine ring of this compound would be essential to fully characterize its solid-state structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetic properties of molecules. nih.gov For 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. The process involves finding the lowest energy arrangement of the atoms in space, providing precise data on bond lengths, bond angles, and dihedral angles.

The presence of two electron-withdrawing nitro (-NO₂) groups on the benzene (B151609) ring is expected to significantly influence the geometry of the benzodioxine framework. These groups would likely cause a slight elongation of the adjacent C-C bonds within the aromatic ring and affect the planarity of the system due to steric and electronic interactions. The dihydrodioxine ring typically adopts a non-planar conformation, such as a half-chair, to minimize ring strain. nih.gov DFT calculations would precisely quantify this puckering and the orientation of the nitro groups relative to the aromatic plane. A similar, more substituted compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), has been studied, and its structural analysis provides a valuable reference for the expected geometric parameters. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the opposite. mdpi.commdpi.com

In this compound, the electron-withdrawing nitro groups are predicted to significantly lower the energy of the LUMO, which would be localized primarily over the nitroaromatic system. This lowering of the LUMO energy enhances the molecule's electron-accepting capability. Consequently, the HOMO-LUMO gap is expected to be relatively small, indicating a molecule that is chemically reactive. mdpi.com This charge transfer character within the molecule is a common feature of nitroaromatic compounds. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies The following table presents hypothetical yet chemically reasonable values for the frontier orbital energies of this compound, based on DFT calculations reported for analogous nitroaromatic compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.95 | Primarily localized on the benzodioxine ring system; represents electron-donating potential. |

| LUMO | -3.80 | Primarily localized on the dinitro-substituted aromatic ring; represents electron-accepting potential. |

| HOMO-LUMO Gap (ΔE) | 4.15 | Indicates the molecule's chemical reactivity and kinetic stability. |

Localized-Orbital Locator (LOL) Profiles of Chemical Bonding

The Localized-Orbital Locator (LOL) is a function of the electron density that provides a clear and intuitive picture of chemical bonding. researchgate.net It is derived from the kinetic energy density and effectively distinguishes regions of high electron localization, such as covalent bonds and lone pairs, from regions of delocalized electrons. researchgate.netnih.gov

An LOL analysis of this compound would reveal distinct features:

Covalent Bonds: High LOL values (approaching 1.0) would be observed in the regions between covalently bonded atoms (C-C, C-H, C-O, C-N, N-O), indicating the high degree of electron localization that constitutes these bonds.

Lone Pairs: Areas corresponding to the lone pairs on the oxygen atoms of the dioxine ring and the nitro groups would also exhibit high LOL values.

Aromatic System: The π-system of the benzene ring would show a more delocalized profile compared to the sigma bonds.

Nitro Groups: The N-O bonds within the nitro groups would display strong covalent character, and the analysis would visualize the electron distribution around these highly electronegative functional groups. This method provides a powerful visual tool for confirming the intuitive chemical bonding patterns within the molecule. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they possess internal flexibility, leading to different spatial arrangements or conformations. Understanding the energy associated with these conformations is key to predicting molecular behavior.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric coordinates. Mapping the PES allows for the identification of stable conformers (energy minima) and the transition states (saddle points) that connect them.

For this compound, the primary degrees of freedom for conformational changes are the puckering of the dihydrodioxine ring and the rotation of the two nitro groups around their C-N bonds.

Ring Puckering: The dihydrodioxine ring can interconvert between different conformations, such as two equivalent half-chair forms. nih.gov The PES map would reveal the energy barrier for this inversion, providing information on the ring's flexibility at different temperatures.

Dynamics Simulations of Molecular Flexibilities

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation of this compound would offer a dynamic picture of its structural flexibility under specific conditions (e.g., temperature and pressure).

These simulations would allow for the observation of key dynamic events in real-time, such as:

The vibrational modes of the molecule, including the characteristic stretching and bending of the nitro groups.

The dynamic interconversion between the different puckered conformations of the dihydrodioxine ring.

The torsional oscillations of the nitro groups around their equilibrium positions.

By analyzing the trajectories from MD simulations, one can understand the molecule's accessible conformational space and the timescales of different motions. This information is vital for interpreting experimental data and understanding how molecular flexibility influences macroscopic properties. researchgate.net

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a pivotal tool for predicting the spectroscopic parameters of molecules like this compound. By solving approximations of the Schrödinger equation, these methods can forecast how the molecule interacts with electromagnetic radiation, providing data that can be used to interpret and support experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The process for predicting the NMR spectrum of this compound would involve several key steps:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), which has been effectively used for related nitroaromatic compounds. researchgate.netresearchgate.net

Magnetic Shielding Calculation: Following optimization, the NMR shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for this calculation. researchgate.net

Chemical Shift Determination: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

These calculations can predict the chemical environment of each proton and carbon atom, accounting for the strong electron-withdrawing effects of the two nitro groups on the benzene ring and the electronic influence of the dioxine ring. The resulting data provides a theoretical spectrum that is invaluable for assigning peaks in experimentally obtained spectra.

Interactive Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound. (Note: The following values are for illustrative purposes to demonstrate the format of computational output and are not from published research on this specific molecule.)

| Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Atom | Predicted ¹H Chemical Shift (δ, ppm) |

| C2 | 65.1 | H2α, H2β | 4.45 |

| C3 | 65.1 | H3α, H3β | 4.45 |

| C4a | 138.5 | H7 | 7.95 |

| C5 | 145.2 | H8 | 7.95 |

| C6 | 145.2 | ||

| C7 | 125.8 | ||

| C8 | 125.8 | ||

| C8a | 138.5 |

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the complex spectra of polyatomic molecules. For this compound, these calculations would be performed as follows:

Frequency Analysis: After geometry optimization at a specified level of theory (e.g., DFT/B3LYP/6-311++G(d,p)), a frequency calculation is performed on the optimized structure. researchgate.net This computation solves for the second derivatives of the energy with respect to atomic positions.

Harmonic Frequencies: The output provides a list of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., C-H stretch, NO₂ symmetric stretch, ring deformation). The calculation also confirms that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies.

Scaling and Visualization: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. The vibrational modes can be animated and visualized to aid in their assignment.

For this molecule, key predicted vibrations would include the symmetric and asymmetric stretching modes of the nitro groups (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively), C-O-C stretching of the dioxine ring, and aromatic C-H and C=C vibrations.

Interactive Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound. (Note: The following values are for illustrative purposes and are not from published research on this specific molecule.)

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Description |

| ν_as(NO₂) | 1545 | Asymmetric NO₂ stretch |

| ν_s(NO₂) | 1350 | Symmetric NO₂ stretch |

| ν(C=C)_arom | 1610 | Aromatic ring C=C stretch |

| ν(C-O-C) | 1280 | Dioxine C-O-C stretch |

| ν(C-H)_arom | 3080 | Aromatic C-H stretch |

| ν(C-H)_aliph | 2960 | Aliphatic C-H stretch |

Reaction Mechanism Studies

Theoretical chemistry provides powerful tools to elucidate the pathways of chemical reactions, map out potential energy surfaces, and predict reactivity.

Computational Elucidation of Nitration Pathways

The synthesis of this compound involves the electrophilic nitration of a 2,3-dihydro-1,4-benzodioxine precursor. Computational studies can model this reaction to determine the most likely pathway and predict regioselectivity. The accepted mechanism for electrophilic aromatic nitration involves the nitronium ion (NO₂⁺) as the active electrophile. mdpi.com

A computational investigation would model the reaction of the parent 2,3-dihydro-1,4-benzodioxine with the nitronium ion. The study would calculate the energy profiles for the formation of different potential intermediates (sigma complexes or Wheland intermediates) where the NO₂⁺ attacks various positions on the aromatic ring. The dioxine moiety is an ortho-, para-directing group, meaning it activates the 6- and 7-positions (equivalent to para and meta relative to the ether oxygens, respectively). The initial nitration would favor the 6-position. The subsequent second nitration would be directed by both the dioxine group and the first nitro group. Computational analysis of the stability of the sigma complexes for the second nitration would reveal why the 5,6-isomer is formed over other possibilities. The relative energies of these intermediates would indicate the preferred site of attack and explain the observed product distribution.

Transition State Analysis for Reactivity Prediction

To gain a deeper understanding of the reaction kinetics, transition state theory is applied. Computational chemists locate the transition state (TS) structures along the reaction coordinate—the highest energy point on the path from reactants to products.

For the nitration of a mononitro-2,3-dihydro-1,4-benzodioxine to yield the 5,6-dinitro product, the process would be:

Locating the TS: Algorithms are used to find the saddle point on the potential energy surface corresponding to the formation of the sigma complex.

Frequency Calculation: A frequency calculation on the TS structure is performed. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants (ΔE‡) provides the activation energy barrier. A lower activation energy implies a faster reaction rate.

By comparing the activation energies for nitration at different positions of the mononitro-substituted ring, a quantitative prediction of the reaction's regioselectivity can be made, explaining the preferential formation of the 5,6-dinitro isomer.

Quantitative Structure-Activity Relationships (QSAR) Beyond Biological Activity

While QSAR is most famous for predicting biological activity, its principles can be extended to predict non-biological properties like chemical reactivity, stability, or physical characteristics. mdpi.comnih.gov For a class of related nitroaromatic compounds, a QSAR model could be developed to predict a specific reactivity parameter, such as the rate of a particular reaction.

The development of such a QSAR model for the reactivity of dinitrobenzodioxine isomers would involve:

Dataset Collection: A series of dinitrobenzodioxine isomers with known experimental reactivity data would be assembled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure. For reactivity, quantum chemical descriptors are particularly relevant. nih.gov Examples include:

E_HOMO / E_LUMO: Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

HOMO-LUMO Gap: The energy difference, which relates to chemical stability and reactivity.

Mulliken Charges: Partial atomic charges, indicating sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, highlighting electron-rich and electron-poor regions.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed reactivity. nih.govosti.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. mdpi.comresearchgate.net

Such a validated QSAR model could then be used to predict the reactivity of this compound without needing to perform the experiment, providing a rapid and cost-effective screening tool.

Role in Advanced Material Science Applications Non Energetic Compound Itself, but As Precursor

Precursor in the Synthesis of High-Energy-Density Materials (HEDMs)

The most prominent application of dinitro-dihydro-benzodioxine derivatives is as a key intermediate in the creation of High-Energy-Density Materials (HEDMs). The dinitrated scaffold provides a foundational structure that can be subjected to further nitration to produce polynitro aromatic compounds with significant energetic potential.

The synthesis of highly nitrated benzodioxine derivatives is achieved through the nitration of a dinitro precursor. A well-documented example is the synthesis of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a powerful HEDM, from its dinitro counterpart, 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine. nih.gov This synthetic route provides a clear pathway that can be adapted from related isomers.

The process involves treating the dinitro-benzodioxine compound with a potent nitrating agent. An optimized method involves adding the dinitro precursor in small portions to 100% nitric acid (HNO₃) at a controlled temperature, typically starting at 10 °C. nih.gov The temperature is then gradually increased to around 70 °C. Subsequently, 98% sulfuric acid (H₂SO₄) is added, and the reaction is continued at an elevated temperature to drive the nitration to completion. nih.gov This exhaustive nitration adds two more nitro groups to the aromatic ring, resulting in the tetranitro derivative with a high yield of approximately 81%. nih.gov The final product, a tetranitro-1,4-benzodioxine derivative, can then be purified by recrystallization from a solvent like acetone (B3395972). nih.gov

The presence of the initial two nitro groups on the benzodioxine ring is critical for directing the synthesis toward a high-performance energetic material. Increasing the degree of nitration from a dinitro to a tetranitro compound dramatically enhances the energetic properties of the final molecule. This enhancement is due to the increase in the number of explosophoric nitro groups, which improves the oxygen balance and increases the density of the material. nih.gov

For instance, the resulting 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) exhibits energetic properties significantly superior to many standard explosives. nih.gov The introduction of additional nitro groups leads to a higher crystal density and improved detonation performance. iaea.org A comparison of the calculated detonation properties of TNBD with the widely used high-energy material tetryl (B1194171) highlights the profound impact of this transformation. nih.gov

| Property | 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) | Tetryl (Standard HEM) | Reference |

|---|---|---|---|

| Crystal Density (g/cm³) | 1.85 | 1.71 | nih.gov |

| Detonation Velocity (m/s) | 7727 | 7570 | nih.gov |

| Detonation Pressure (kbar) | 278 | 260 | nih.gov |

The data clearly indicates that the conversion from a dinitro precursor to a tetranitro product yields a material with higher density, greater detonation velocity, and higher detonation pressure, making it a promising candidate for HEDM applications. nih.gov

Building Block for Functional Organic Materials

The 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine scaffold also holds potential as a building block for other functional organic materials beyond the energetic domain.

Currently, there is limited specific information in scientific literature documenting the direct use of this compound as a monomer for incorporation into polymer architectures. While the synthesis of energetic polymers and functional polybenzoxazines from various monomers is an active area of research, the application of this specific dinitro compound has not been detailed. dtic.milresearchgate.net

The electronic structure of this compound makes it a potential candidate for use in optoelectronic materials, specifically as an electron-acceptor component in charge-transfer (CT) complexes. nih.gov CT complexes are formed by the weak interaction between an electron-donating molecule and an electron-accepting molecule. iaea.org The presence of two strong electron-withdrawing nitro groups on the aromatic ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. nih.gov

This low-lying LUMO makes the dinitro-benzodioxine moiety a good π-acceptor, capable of forming CT complexes with suitable π-electron donors such as polycyclic aromatic hydrocarbons or tetrathiafulvalene (B1198394) derivatives. nih.govnih.gov The formation of such complexes is often accompanied by the appearance of a new, distinct color and a characteristic absorption band in the UV-visible spectrum, which arises from the electronic transition from the donor's HOMO to the acceptor's LUMO. preprints.orgscienceopen.com These properties are fundamental to the development of organic materials for applications in sensors, organic semiconductors, and photovoltaics.

Intermediates for Advanced Synthetic Scaffolds

Beyond its role as a precursor to HEDMs, this compound serves as a valuable intermediate for creating more complex synthetic scaffolds. The 2,3-dihydro-1,4-benzodioxin core is a recognized scaffold in medicinal chemistry, forming the basis for various biologically active compounds. scirp.orgscielo.brscirp.org

The nitro groups on the 5,6-dinitro derivative are highly versatile functional groups. They can be chemically modified, most notably through reduction to amino groups. These resulting diamino-dihydro-benzodioxine compounds can then serve as starting materials for a wide range of subsequent reactions, including the synthesis of sulfonamides, amides, and other complex heterocyclic structures. scielo.brnih.gov For example, related aminobenzodioxane derivatives have been used to synthesize potent enzyme inhibitors. scielo.brnih.gov Therefore, the 5,6-dinitro isomer acts as a key synthetic intermediate, providing a foundational structure that allows for the introduction of diverse functional groups and the construction of advanced molecular architectures for various applications in materials science and medicinal chemistry.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine likely relies on the direct nitration of 2,3-dihydro-1,4-benzodioxine using strong acid mixtures, such as nitric acid and sulfuric acid. nih.gov This method, while effective, often suffers from issues with regioselectivity, harsh reaction conditions, and the generation of significant acidic waste, posing environmental concerns. nih.gov Future research must prioritize the development of more efficient and sustainable synthetic strategies.

Key areas for investigation include:

Catalytic Nitration: Exploring the use of solid acid catalysts, such as zeolites or supported metal oxides, could offer a recyclable and more environmentally benign alternative to homogenous acid systems. These catalysts can enhance regioselectivity and minimize waste.

Mild Nitrating Agents: Investigating alternative nitrating agents that operate under milder conditions is crucial. Reagents like dinitrogen pentoxide (N₂O₅) in aprotic solvents or nitrate (B79036) salts combined with activating agents could provide higher yields and selectivity with a reduced environmental footprint.

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and easier scalability. This approach is particularly advantageous for energetic nitration reactions.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reagents | Advantages | Disadvantages | Research Focus |

|---|---|---|---|---|

| Classical Nitration | HNO₃/H₂SO₄ | Well-established, readily available reagents | Harsh conditions, low regioselectivity, significant acid waste | Process optimization |

| Solid Acid Catalysis | HNO₃, Zeolite/Supported Catalyst | Recyclable catalyst, improved selectivity, reduced waste | Catalyst deactivation, mass transfer limitations | Catalyst design and optimization |

| Mild Nitrating Agents | N₂O₅, Nitrate Salts | Milder conditions, potentially higher selectivity | Reagent cost and stability | Development of novel, cost-effective nitrating systems |

| Flow Chemistry | Any of the above | Enhanced safety, precise control, scalability | Initial setup cost, potential for clogging | Reactor design and optimization for nitration reactions |

Exploration of Novel Reactivity Patterns Beyond Nitration

The reactivity of this compound is dominated by the two electron-withdrawing nitro groups, which render the aromatic ring highly electron-deficient. This electronic nature opens avenues for reactivity patterns beyond simple nitration.

Nucleophilic Aromatic Substitution (SNAr): The compound is an excellent substrate for SNAr reactions. wikipedia.org Future work should systematically explore its reactions with a wide array of nucleophiles, including amines, alkoxides, and thiolates. chemguide.co.uk This could lead to a diverse library of functionalized benzodioxine derivatives. The kinetics and mechanisms of these reactions, including the formation of Meisenheimer complexes, are ripe for investigation. wikipedia.org

Reduction of Nitro Groups: The selective reduction of one or both nitro groups to amino groups is a pivotal transformation. This would yield valuable diamino- or nitroamino-benzodioxine intermediates, which are precursors for dyes, pharmaceuticals, and high-performance polymers. Research into chemoselective reducing agents and catalytic hydrogenation conditions is warranted.

Cycloaddition Reactions: While the aromatic core is deactivated, the dihydrodioxin ring contains a di-ether linkage that could potentially undergo novel transformations. Inspired by the formation of benzodioxins from o-benzoquinones via cycloaddition, future research could explore ring-opening or rearrangement reactions of the dihydrodioxin moiety under thermal or photochemical conditions, potentially leading to new heterocyclic systems. ias.ac.inlibretexts.org

Advanced Spectroscopic Characterization Under Extreme Conditions

Standard spectroscopic techniques provide basic structural information, but advanced methods under non-standard conditions can reveal deeper insights into the molecule's properties and behavior.

High-Pressure Spectroscopy: Subjecting the compound to high pressures using diamond anvil cells can induce phase transitions and alter its electronic structure. github.io Techniques such as high-pressure Raman and UV-Visible spectroscopy can monitor changes in vibrational modes and electronic transitions, respectively, providing data on molecular stability and piezochromism. github.iopsu.edu

Low-Temperature NMR Spectroscopy: Low-temperature Nuclear Magnetic Resonance (NMR) is a powerful tool for studying reaction mechanisms. researchgate.netnih.gov It can be used to slow down reactions, allowing for the detection and characterization of transient intermediates, such as the Meisenheimer complexes formed during SNAr reactions. wikipedia.orgresearchgate.net This would provide direct evidence for the reaction pathway.

In-depth Computational Modeling of Complex Reaction Networks

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to understand and predict the behavior of this compound at the molecular level. researchgate.netscholarsresearchlibrary.com

Reaction Mechanism Elucidation: DFT calculations can be employed to map the potential energy surfaces of its synthesis and subsequent reactions. rsc.org This allows for the determination of transition state structures and activation energies, providing a detailed understanding of reaction kinetics and selectivity. For instance, modeling the SNAr reaction with different nucleophiles can predict which isomers are favored.

Spectroscopic Prediction: Computational models can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) which can aid in the interpretation of experimental data, especially for complex or transient species.

Predicting Properties of Derivatives: Before undertaking extensive synthetic work, computational methods can be used to predict the electronic, optical, and material properties of novel derivatives designed from the this compound scaffold.

Design of New Functional Materials Utilizing the Benzodioxine Core as an Intermediate

The rigid and functionalizable core of this compound makes it an attractive intermediate for the synthesis of novel functional materials. The key lies in transforming the nitro groups into other functionalities.

Table 2: Potential Polymers from 5,6-Diamino-2,3-dihydro-1,4-benzodioxine Monomer

| Polymer Class | Co-monomer | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyamides | Diacyl chlorides (e.g., terephthaloyl chloride) | High thermal stability, good mechanical strength, potential for enhanced solubility | High-performance fibers, engineering plastics |

| Polyimides | Dianhydrides (e.g., pyromellitic dianhydride) | Excellent thermal and oxidative stability, good dielectric properties | Electronics packaging, aerospace components |

| Polybenzoxazoles | Dicarboxylic acids (e.g., terephthalic acid) | Superior thermal stability, high tensile strength and modulus | Fire-resistant textiles, composite materials |

Comprehensive Environmental Fate Modeling and Pathway Elucidation for Persistent Derivatives

As with many nitroaromatic compounds, this compound and its derivatives may exhibit toxicity and persistence in the environment. nih.gov A proactive approach to understanding their environmental impact is essential.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the toxicity and other environmental properties (e.g., bioaccumulation potential) of the parent compound and its derivatives based on their molecular structure. nih.govmdpi.comnih.gov This in silico screening can help prioritize which compounds require more rigorous experimental testing.

Biodegradation Studies: Laboratory-scale studies using microbial consortia from relevant environmental matrices (e.g., soil, sediment) can be conducted to assess the biodegradability of these compounds. researchgate.netnih.gov Such studies would identify potential degradation pathways and reveal whether persistent and potentially more toxic intermediates are formed.

Multimedia Environmental Fate Modeling: Comprehensive fate models can be used to predict the partitioning of the compound in different environmental compartments (air, water, soil, sediment). These models use physicochemical properties (many of which can be computationally predicted) to estimate the compound's movement, persistence, and areas of potential accumulation in the environment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine?

- Methodological Answer : The compound is typically synthesized via nitration of 2,3-dihydro-1,4-benzodioxine derivatives. Key steps include:

- Nitration : Controlled nitration using nitric acid/sulfuric acid mixtures under low temperatures (0–5°C) to avoid over-nitration or decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate isomers .

- Validation : Confirmation via IR spectroscopy (nitro group stretching at ~1530 cm⁻¹ and 1350 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.2–7.8 ppm) .

Q. How can researchers ensure reproducibility in synthesizing nitro-substituted benzodioxine derivatives?

- Methodological Answer :

- Dynamic pH Control : Maintain pH 10 during sulfonamide derivatization (e.g., using aqueous Na₂CO₃) to stabilize reactive intermediates .

- Spectral Cross-Verification : Use complementary techniques (e.g., ¹³C NMR for carbon backbone confirmation, EIMS for molecular ion peaks) to resolve ambiguities in structural assignments .

- Reference Standards : Compare melting points and spectroscopic data with published benchmarks from peer-reviewed journals .

Q. What purification strategies are effective for nitroaromatic benzodioxines?

- Methodological Answer :

- Chromatography : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate nitro isomers.

- Recrystallization : Optimize solvent polarity (e.g., DMSO/water for high-melting-point derivatives).

- Safety Note : Avoid excessive heating due to potential explosive hazards of nitro groups .

Advanced Research Questions

Q. How do the electronic effects of nitro groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Nitro groups act as strong electron-withdrawing moieties, directing further substitution to the less electron-deficient positions (e.g., para to oxygen atoms) .

- Experimental Validation : Conduct halogenation (e.g., bromination) and monitor regioselectivity via LC-MS or ¹H NMR .

Q. What strategies resolve contradictions in toxicity data for nitroaromatic benzodioxines?

- Methodological Answer :

- Comprehensive Literature Review : Use structured search strings (e.g., combining "nitro-dioxin," "toxicity," "bioaccumulation," and "in-vitro") across databases like PubMed and SciFinder, excluding non-peer-reviewed sources .

- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .

Q. How can researchers optimize catalytic systems for selective reduction of nitro groups in this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, and transfer hydrogenation systems (e.g., HCOONH₄ with FeCl₃) under inert atmospheres.

- Monitoring : Use TLC or in-situ FTIR to detect intermediate amines and avoid over-reduction to hydroxylamines .

Q. What advanced characterization techniques differentiate between 5,6- and 6,7-dinitro isomers?

- Methodological Answer :

- X-ray Crystallography : Resolve positional isomerism via single-crystal analysis .

- NOESY NMR : Detect spatial proximity between nitro groups and adjacent protons to assign substitution patterns .

Methodological Best Practices

Q. How should researchers design experiments to study the environmental persistence of nitroaromatic benzodioxines?

- Methodological Answer :

- Soil/Water Microcosms : Simulate environmental conditions (pH, microbial activity) and quantify degradation via HPLC-UV or GC-MS .

- QSAR Modeling : Corporate logP values (e.g., 2.32 for 5,6-Dinitro derivatives) to predict bioaccumulation potential .

Q. What computational tools predict the metabolic pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.